molecular formula C13H16O3 B12300503 1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone

1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone

Katalognummer: B12300503
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: RNNQKZPVFGNIMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include phenolic compounds and ketones.

    Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired product is obtained. Common conditions include the use of acidic or basic catalysts, controlled temperatures, and specific solvents.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents to form different derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, it is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: In medicine, it is explored for its potential therapeutic effects, including its role in treating various diseases.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways Involved: It may modulate specific signaling pathways, leading to its observed biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone can be compared with other similar compounds, such as:

    Chromene Derivatives: Other chromene derivatives with similar structures but different substituents.

    Flavonoids: Compounds like flavonoids, which also possess antioxidant properties.

    Coumarins: Coumarins, which share a similar core structure and have diverse biological activities.

Eigenschaften

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

1-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone

InChI

InChI=1S/C13H16O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6,11,15H,7H2,1-3H3

InChI-Schlüssel

RNNQKZPVFGNIMY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)OC(CC2O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.